molecular formula C6H11NO3 B13218808 2-[(3-Methylazetidin-3-yl)oxy]acetic acid

2-[(3-Methylazetidin-3-yl)oxy]acetic acid

Cat. No.: B13218808
M. Wt: 145.16 g/mol
InChI Key: YZIKURRGSLADIR-UHFFFAOYSA-N
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Description

2-[(3-Methylazetidin-3-yl)oxy]acetic acid is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery, particularly as a building block for more complex molecules. The compound features an azetidine ring, a four-membered nitrogen-containing heterocycle that is increasingly valued in pharmaceutical research for its potential to improve the physicochemical and metabolic properties of drug candidates . The 3-methyl substitution on the azetidine ring and the acetic acid side chain connected via an ether linkage provide a versatile handle for further synthetic modification, such as amide bond formation or esterification . Azetidine scaffolds are commonly explored for their bioisosteric properties and their ability to confer conformational rigidity to molecules, which can enhance target selectivity and potency. While the specific biological profile and research applications of this compound are still being investigated, structurally similar azetidine-based acetic acid derivatives are frequently utilized in the synthesis of potential protease inhibitors, receptor modulators, and other pharmacologically active compounds . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. It is supplied with a comprehensive Certificate of Analysis to ensure quality and batch-to-batch consistency for your research requirements.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

2-(3-methylazetidin-3-yl)oxyacetic acid

InChI

InChI=1S/C6H11NO3/c1-6(3-7-4-6)10-2-5(8)9/h7H,2-4H2,1H3,(H,8,9)

InChI Key

YZIKURRGSLADIR-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC1)OCC(=O)O

Origin of Product

United States

Significance of Four Membered Ring Systems in Organic Synthesis and Scaffold Design

Four-membered heterocycles, including azetidines, are increasingly recognized for their importance in organic synthesis and as foundational scaffolds in drug discovery. numberanalytics.comnih.gov Their compact and rigid nature provides a well-defined three-dimensional geometry, which is a desirable trait for designing molecules that can fit into specific protein binding pockets. The introduction of such small, strained rings can improve the physicochemical properties of a drug candidate, such as solubility and metabolic stability.

In medicinal chemistry, the azetidine (B1206935) ring is considered a "privileged" scaffold, appearing in a number of approved drugs and biologically active compounds. rsc.org Examples include the antihypertensive drug Azelnidipine and the kinase inhibitor Cobimetinib. rsc.org The ability of the azetidine ring to act as a bioisosteric replacement for other cyclic systems like piperidine (B6355638) or pyrrolidine (B122466) allows chemists to fine-tune the properties of a molecule. chemrxiv.org The synthetic accessibility of substituted azetidines has grown in recent years, further cementing their role as versatile building blocks. rsc.org

Overview of Academic Research Perspectives on Strain Driven Heterocycles

The reactivity of strained heterocycles like azetidines is a subject of considerable academic interest. nih.gov The inherent ring strain is a powerful driving force for a variety of chemical transformations known as strain-release reactions. nih.govrsc.org These reactions, which involve the opening of the ring, allow for the synthesis of complex acyclic or larger cyclic molecules that would be difficult to prepare otherwise. nih.govacs.org

The concept of "strain-release" is not simply about instability; rather, it refers to the potential for highly specific and controlled reactivity. nih.gov While azetidines are strained, they are generally more stable and easier to handle than their three-membered counterparts, aziridines, making them more practical for synthetic applications. rsc.org Research in this area focuses on developing new methods to selectively open the azetidine (B1206935) ring using various reagents, including nucleophiles, electrophiles, and radical species. rsc.orgnih.gov This field of study continues to provide novel synthetic strategies and a deeper understanding of the fundamental principles of chemical reactivity in strained systems.

Chemical Transformations and Derivatization Strategies for 2 3 Methylazetidin 3 Yl Oxy Acetic Acid

Reactions at the Azetidine (B1206935) Nitrogen Atom

The nitrogen atom of the azetidine ring is a secondary amine, making it a key handle for introducing a wide array of functional groups. Its reactivity is influenced by the inherent ring strain of the four-membered heterocycle. rsc.org

N-alkylation introduces alkyl groups onto the azetidine nitrogen, which can alter the steric and electronic properties of the molecule. This can be achieved using various alkylating agents such as alkyl halides or by reductive amination. For instance, selective alkylation at a terminal amino-nitrogen has been demonstrated in a related 3-substituted azetidine derivative. rsc.org Phase-transfer catalysis is another effective method for the N-alkylation of nitrogen heterocycles, even for strained rings like azetidine that lack activating groups. phasetransfercatalysis.com

N-acylation involves the reaction of the azetidine nitrogen with acylating agents like acid chlorides or anhydrides to form N-acyl derivatives. colab.ws This transformation is generally robust and allows for the introduction of diverse substituents. These reactions are often high-yielding and can be performed under standard laboratory conditions.

Table 1: Representative N-Alkylation and N-Acylation Reactions on Azetidine Scaffolds

Reaction Type Reagents and Conditions Product Type Reference
N-Alkylation Alkyl bromide, K₂CO₃, Chloroform, TBAB N-Alkyl Azetidine phasetransfercatalysis.com
Reductive Alkylation Aldehyde/Ketone, NaBH(OAc)₃ N-Alkyl Azetidine rsc.org
N-Acylation Acyl chloride, Base (e.g., Triethylamine) N-Acyl Azetidine colab.ws

The azetidine nitrogen can readily react with sulfonyl chlorides to form sulfonamides. This reaction is a common strategy in medicinal chemistry to introduce sulfonyl groups, which can act as hydrogen bond acceptors and modulate physicochemical properties. For example, azetidine sulfonyl fluorides have been synthesized and utilized in Sulfur-Fluoride Exchange (SuFEx) reactions to create sulfonamides. nih.govacs.org The formation of N-substituted azetidinone sulfonamides has also been reported as a route to new derivatives with potential biological activity. nih.govresearchgate.net

Similarly, reaction with isocyanates or carbamoyl (B1232498) chlorides can yield urea (B33335) derivatives, providing another avenue for structural diversification.

Modifications of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group that can be transformed into a variety of other functionalities, significantly altering the compound's polarity, charge, and potential for intermolecular interactions.

Esterification of the carboxylic acid can be achieved by reacting it with an alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents. This conversion can improve properties such as cell permeability in drug candidates. acs.org The reaction is typically reversible, and strategies like using an excess of the alcohol or removing water can be employed to drive the reaction to completion. libretexts.org

Amidation, the reaction of the carboxylic acid with an amine to form an amide bond, is a fundamental transformation in organic synthesis. Direct amidation can be achieved thermally, often with the removal of water. mdpi.com More commonly, coupling reagents such as carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents are used to facilitate the reaction under mild conditions. This approach allows for the synthesis of a vast library of amide derivatives from a single carboxylic acid precursor.

Table 2: Common Transformations of the Carboxylic Acid Group

Reaction Type Reagents and Conditions Product Type Reference
Esterification Alcohol, Acid catalyst (e.g., H₂SO₄) Ester libretexts.org
Amidation Amine, Coupling agent (e.g., EDC, HOBt) Amide mdpi.com

The carboxylic acid group can be reduced to a primary alcohol. chemistrysteps.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective. chemistrysteps.comlibretexts.orglibretexts.org Borane complexes (e.g., BH₃·THF) are also highly effective and can offer chemoselectivity, reducing carboxylic acids in the presence of other reducible functional groups like ketones. khanacademy.org

The resulting primary alcohol is itself a versatile functional intermediate. It can be oxidized back to the carboxylic acid or, under controlled conditions, to an aldehyde. wikipedia.orglibretexts.orgbyjus.com A variety of oxidizing agents can be used, including chromium-based reagents (like Jones reagent), potassium permanganate, or milder, more selective reagents like Dess-Martin periodinane for the aldehyde synthesis. wikipedia.orgresearchgate.net The oxidation to an aldehyde typically proceeds through an aldehyde hydrate (B1144303) intermediate, and performing the reaction in the absence of water can help isolate the aldehyde product. wikipedia.orgchemguide.co.uk

Functionalization and Derivatization at the Azetidine Ring Carbons

While the nitrogen and carboxylic acid groups are the most readily reactive sites, derivatization of the azetidine ring carbons offers a path to more profound structural modifications, including the creation of new stereocenters or the introduction of substituents at the C2 or C4 positions.

Direct functionalization of the C-H bonds on the azetidine ring is challenging but can be achieved using modern synthetic methods. For instance, intramolecular palladium-catalyzed C(sp³)–H amination has been used to synthesize azetidines. rsc.org

A more common strategy involves starting with a pre-functionalized azetidine ring. For example, derivatives like 3-bromoazetidine-3-carboxylic acid can undergo nucleophilic substitution with a variety of nucleophiles (carbon, sulfur, oxygen, and nitrogen) to install diverse functionalities at the C3 position. researchgate.netrsc.org This approach allows for the systematic exploration of the chemical space around the azetidine core. Recent advances have also focused on strain-release functionalization, using highly strained precursors like 1-azabicyclo[1.1.0]butanes to generate substituted azetidines through reactions like nickel-catalyzed cross-coupling. nih.gov

C-H Activation and Functionalization

The direct functionalization of C-H bonds on the azetidine ring of 2-[(3-Methylazetidin-3-yl)oxy]acetic acid represents an atom-economical approach to introduce molecular complexity. While specific studies on the C-H activation of this particular molecule are not prevalent, the principles of C-H activation in related saturated heterocycles provide a basis for potential transformations.

Palladium-catalyzed C(sp³)–H amination has been demonstrated for the synthesis of functionalized azetidines, suggesting that the C-H bonds on the azetidine ring of the target molecule could be amenable to such transformations. rsc.org This approach typically involves a directing group to guide the metal catalyst to a specific C-H bond. In the case of this compound, the nitrogen atom of the azetidine ring or the carboxylic acid moiety could potentially serve as directing groups for transition metal-catalyzed C-H functionalization at the C-2 or C-4 positions.

Furthermore, the development of modular, stereocontrolled Cβ–H/Cα–C activation of alkyl carboxylic acids offers a potential pathway for the functionalization of the acetic acid side chain, which could indirectly influence the reactivity of the azetidine core. nih.gov

Reaction Type Potential Reagents and Conditions Potential Products Supporting Evidence
Directed C-H AminationPd(OAc)₂, Oxidant, N-nucleophile2- or 4-amino-2-[(3-Methylazetidin-3-yl)oxy]acetic acid derivativesPalladium(II)-catalyzed intramolecular γ-C(sp³)–H amination for azetidine synthesis. rsc.org
Directed C-H ArylationPd(OAc)₂, Aryl halide, Directing group2- or 4-aryl-2-[(3-Methylazetidin-3-yl)oxy]acetic acid derivativesPalladium-catalyzed C–H arylation of systems with azetidine-containing directing groups. researchgate.net

Substituent Exchange Reactions

Substituent exchange reactions provide a direct method for modifying the functional groups of this compound. A key strategy would involve the conversion of the hydroxyl group at the C-3 position (or a precursor thereof) into a suitable leaving group, enabling nucleophilic substitution.

For instance, the synthesis of C-3 substituted azetidines has been achieved through the reaction of 3-bromo-substituted azetidines with various nucleophiles. rsc.org This suggests that if the hydroxyl group in a synthetic precursor to this compound is transformed into a better leaving group, such as a tosylate or a halide, a range of nucleophiles could be introduced at the C-3 position. This would allow for the synthesis of a diverse library of analogs with modified properties.

Substrate Nucleophile Reaction Conditions Product Reference
3-Bromo-1-Boc-azetidineNaN₃DMF, 80 °C3-Azido-1-Boc-azetidine rsc.org
3-Bromo-1-Boc-azetidineKCNDMSO, 100 °C3-Cyano-1-Boc-azetidine rsc.org
3-Bromo-1-Boc-azetidineNaSPhDMF, rt3-(Phenylthio)-1-Boc-azetidine rsc.org

Ring-Opening Reactions of the Azetidine Core

The significant ring strain of the azetidine ring (approximately 25.4 kcal/mol) is a driving force for a variety of ring-opening reactions. rsc.org These transformations can be initiated by nucleophiles or electrophiles and can lead to the formation of linear amino compounds or larger heterocyclic systems.

Strain-Release Driven Transformations

The inherent strain of the four-membered ring makes the azetidine core of this compound susceptible to nucleophilic attack, leading to ring-opening. The regioselectivity of this attack is influenced by the substituents on the azetidine ring and the nature of the attacking nucleophile.

Activation of the azetidine nitrogen, for instance by protonation or quaternization to form an azetidinium ion, significantly enhances its electrophilicity and facilitates nucleophilic ring-opening. nih.govresearchgate.net The attack of a nucleophile can occur at either the C-2 or C-4 positions, leading to the cleavage of a C-N bond. The presence of the 3-methyl and 3-oxyacetic acid groups would sterically and electronically influence the site of nucleophilic attack.

Photochemically generated 3-phenylazetidinols have been shown to undergo ring-opening upon the addition of electron-deficient ketones or boronic acids, a strategy founded on the build-and-release of molecular strain. beilstein-journals.orgnih.gov This suggests that under appropriate conditions, the C-3 oxygen substituent in the target molecule could play a role in mediating similar strain-release transformations.

Azetidine Derivative Reagent/Condition Product of Ring-Opening Driving Force Reference
N-Substituted AzetidinesAcidic pHRing-opened lactone/lactamIntramolecular nucleophilic attack driven by ring strain. nih.gov nih.gov
Photogenerated 3-PhenylazetidinolsElectron-deficient ketonesDioxolanesStrain-release. beilstein-journals.orgnih.gov beilstein-journals.orgnih.gov
1-Azabicyclo[1.1.0]butaneNucleophilic organometallic species3-Arylated azetidinesStrain-release. rsc.org rsc.org

Rearrangement Pathways Leading to Alternative Heterocycles

The strained azetidine ring can also undergo rearrangement reactions to form more stable five- or six-membered heterocycles. These transformations often proceed through reactive intermediates and can be triggered by various reagents or conditions.

A notable rearrangement pathway for compounds with a similar substitution pattern is the acid-catalyzed rearrangement of 3-hydroxyazetidines into 2-oxazolines. nih.govworktribe.comacs.orgdurham.ac.uk This reaction is proposed to proceed via a Ritter-type reaction, where the tertiary alcohol is eliminated to form a carbocation, which is then trapped by a nitrile. The resulting intermediate undergoes an intramolecular cyclization, driven by the release of ring strain, to furnish the 2-oxazoline. Given the presence of a tertiary alcohol-like ether linkage at the C-3 position, this compound could potentially undergo a similar rearrangement under acidic conditions in the presence of a nitrile.

Furthermore, the formation of an azetidinium ylide, followed by a Stevens rearrangement, is a known pathway for the ring expansion of azetidines to pyrrolidines. researchgate.net This transformation typically involves the reaction of an N-substituted azetidine with a carbene source. It is conceivable that derivatization of the nitrogen atom of this compound, followed by reaction with a diazo compound in the presence of a suitable catalyst, could lead to the formation of substituted pyrrolidines.

Ring expansion to piperidines has also been reported through a boronyl-radical-catalyzed [4+2] cycloaddition between azetidines and olefins. thieme-connect.com This strain-release strategy could potentially be applied to the target molecule to access novel piperidine (B6355638) derivatives.

Starting Heterocycle Key Reagents/Conditions Resulting Heterocycle Proposed Mechanism Reference
3-HydroxyazetidinesH₂SO₄, Nitrile2-OxazolinesRitter-initiated cascade and ring expansion. nih.govworktribe.comacs.orgdurham.ac.uk nih.govworktribe.comacs.orgdurham.ac.uk
AzetidinesDiazo compounds, CatalystPyrrolidinesAzetidinium ylide formation followed by Stevens rearrangement. researchgate.net researchgate.net
AzetidinesOlefins, Boronyl radical catalystPiperidinesRadical [4+2] cycloaddition. thieme-connect.com thieme-connect.com
Azetidine ketonesPhotochemical irradiationPyrrolesIntramolecular hydrogen shift and ring expansion. bhu.ac.in bhu.ac.in

Theoretical and Computational Investigations of 2 3 Methylazetidin 3 Yl Oxy Acetic Acid

Quantum Chemical Calculations of Ring Strain Energy and Conformational Preferences

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as the energetic cost of its cyclic structure and its preferred three-dimensional arrangements.

The azetidine (B1206935) ring in 2-[(3-Methylazetidin-3-yl)oxy]acetic acid is a key structural feature that dictates much of its chemical character. The reactivity of azetidines is largely driven by a significant ring strain energy, estimated to be approximately 25.2-25.4 kcal/mol. researchgate.netrsc.org This value is comparable to that of other highly strained rings like cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol), and it is substantially higher than that of five-membered pyrrolidine (B122466) rings (5.8 kcal/mol). researchgate.net This inherent strain, arising from bond angle compression relative to ideal tetrahedral geometry, makes the ring susceptible to cleavage under certain conditions, a property that can be harnessed in synthetic chemistry. rsc.org

Computational methods, particularly Density Functional Theory (DFT), are employed to quantify this strain. Isodesmic and homodesmotic reactions are theoretical constructs used to calculate ring strain energy by comparing the energy of the cyclic compound against acyclic reference molecules where bond types are conserved. researchgate.net For the target molecule, a hypothetical reaction (Figure 1) could be formulated to isolate the strain energy of the 3-methyl-3-oxy-substituted azetidine core.

The conformational landscape of this compound is complex, defined by the puckering of the azetidine ring and the rotational freedom around the C-O and O-C bonds of the ether linkage, as well as the orientation of the carboxylic acid group. The azetidine ring itself is not planar and exists in a puckered conformation. The barrier to ring inversion is a key parameter that can be calculated. Furthermore, the presence of the methyl and oxyacetic acid groups at the C3 position creates distinct conformational isomers. High-level ab initio and DFT calculations are used to locate and determine the relative energies of these conformers, providing a detailed map of the potential energy surface and identifying the most stable, low-energy structures.

Mechanistic Studies of Key Synthetic Reactions (e.g., Transition State Analysis, Reaction Pathways)

Computational chemistry offers the ability to scrutinize the mechanism of such synthetic steps. For instance, in the key ether formation step, DFT calculations can be used to model the reaction pathway, identifying the transition state structure and calculating the activation energy barrier. This provides quantitative insight into reaction feasibility and kinetics.

Recent research has demonstrated the power of computational modeling in predicting and understanding novel synthetic routes to azetidines. For example, computational models have been developed to predict the feasibility and outcome of photocatalyzed reactions that form azetidine rings from alkenes and oximes by analyzing frontier molecular orbital energies. thescience.devmit.edu Similarly, mechanistic studies on the Lewis acid-catalyzed intramolecular aminolysis of epoxides to form azetidines have utilized DFT to calculate the energies of competing transition states (e.g., azetidine vs. pyrrolidine formation), successfully explaining experimentally observed regioselectivity. frontiersin.org These computational approaches could be directly applied to analyze proposed syntheses of this compound, optimizing reaction conditions and predicting potential side products.

Prediction of Spectroscopic Parameters for Structural Elucidation (e.g., NMR Chemical Shifts, Vibrational Frequencies, Mass Spectrometry Fragmentation Patterns)

Computational spectroscopy is a vital tool for validating the structure of newly synthesized molecules. By predicting spectroscopic data, a direct comparison can be made with experimental results, confirming the identity and purity of the target compound.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a mature area of computational chemistry. researchgate.net The standard approach involves geometry optimization of the molecule's low-energy conformers, followed by the calculation of nuclear magnetic shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. researchgate.netnih.gov A variety of DFT functionals, such as B3LYP, are commonly used, with basis sets like 6-311++G(d,p) often providing a good balance of accuracy and computational cost. researchgate.netresearchgate.net The calculated shielding constants (σ) are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The predicted chemical shifts for this compound would be highly sensitive to the ring conformation and the orientation of the side chain.

Table 1. Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound. (Hypothetical values based on computational models).
Atom PositionPredicted ¹³C Shift (ppm)Atom PositionPredicted ¹H Shift (ppm)
C=O175.2COOH11.5 (broad s)
O-CH₂-COOH68.5O-CH₂-COOH4.1 (s)
Azetidine C379.1Azetidine CH₂ (C2/C4)3.8 (m)
Azetidine C2/C455.4Azetidine NH2.9 (broad s)
C3-CH₃23.8C3-CH₃1.5 (s)

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by determining the normal vibrational modes of the molecule. Following geometry optimization, a frequency calculation is performed, typically using DFT. The resulting vibrational frequencies and their corresponding intensities can be used to generate a theoretical spectrum. nih.gov For this compound, key predicted vibrational bands would include the broad O-H stretch of the carboxylic acid (~3300-2500 cm⁻¹), the C=O stretch (~1710 cm⁻¹), the C-O-C ether stretching modes (~1100 cm⁻¹), N-H bending, and various C-H stretching and bending modes. escholarship.org

Table 2. Predicted Key Vibrational Frequencies (cm⁻¹) for this compound. (Hypothetical values based on computational models).
Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
O-H Stretch (Carboxylic Acid)~3100Broad, Strong
N-H Stretch~3350Medium
C-H Stretch (Aliphatic)2980-2850Medium-Strong
C=O Stretch (Carboxylic Acid)1715Strong
N-H Bend1590Medium
C-O-C Stretch (Ether)1120Strong

Mass Spectrometry Fragmentation Patterns: The fragmentation patterns observed in mass spectrometry can be predicted by analyzing the stability of potential fragment ions. For this compound, several key fragmentation pathways can be anticipated under electron impact (EI) or electrospray ionization (ESI) conditions. libretexts.orgrsc.org Common fragmentation patterns for carboxylic acids include the loss of the carboxyl group (M-45). libretexts.org Ethers typically undergo α-cleavage adjacent to the oxygen atom. The strained azetidine ring can also undergo characteristic ring-opening fragmentations. Computational tools can model these fragmentation processes and predict the mass-to-charge ratio (m/z) of the most abundant resulting ions. whitman.edu

Table 3. Predicted Mass Spectrometry Fragments for this compound (MW = 159.18). (Hypothetical values based on computational models).
m/zProposed Fragment IdentityFragmentation Pathway
159[M]⁺Molecular Ion
114[M - COOH]⁺Loss of carboxyl radical
100[M - OCH₂COOH]⁺Cleavage of ether bond (loss of carboxymethyl radical)
86[C₄H₈NO]⁺α-cleavage, loss of C₃H₅O₂
57[C₃H₅N]⁺Ring fragmentation

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations are excellent for identifying static, low-energy conformers, Molecular Dynamics (MD) simulations provide a picture of the molecule's behavior over time at a given temperature. mdpi.com MD simulations model the atomic motions of the molecule by integrating Newton's equations of motion, allowing for the exploration of the accessible conformational landscape. nih.gov

For this compound, an MD simulation would typically be run with the molecule solvated in an explicit water box to mimic aqueous conditions. Over the course of the simulation (nanoseconds to microseconds), the molecule would be observed to transition between different conformational states, including ring puckering and rotation of the flexible side chain. nih.gov Analysis of the MD trajectory can reveal the relative populations of different conformers, the free energy barriers between them, and the formation of intramolecular hydrogen bonds. This provides a dynamic understanding of the molecule's structural preferences that is not accessible from static calculations alone. researchgate.net

Structure-Reactivity Relationship Elucidation

The elucidation of structure-reactivity relationships involves connecting the computed structural and electronic properties of a molecule to its chemical behavior. For this compound, computational studies provide several key links.

First, the high ring strain energy calculated for the azetidine ring (Section 5.1) directly implies enhanced reactivity towards ring-opening reactions compared to less strained heterocycles. researchgate.netrsc.org The activation barriers for such reactions, which can be calculated as described in Section 5.2, would be expected to be lower.

Second, the conformational landscape (Sections 5.1 and 5.4) influences reactivity through steric effects. The accessibility of the nitrogen lone pair for protonation or alkylation, or the ether oxygen for coordination, will vary significantly between different low-energy conformers. A populated conformer that sterically shields the nitrogen atom may exhibit lower basicity or nucleophilicity than would be predicted from electronic effects alone.

Finally, electronic structure calculations can quantify properties like atomic charges, electrostatic potential maps, and frontier molecular orbital energies. These properties can predict the most likely sites for electrophilic or nucleophilic attack. For instance, the pKa of the carboxylic acid and the conjugate acid of the azetidine nitrogen can be predicted, providing a quantitative measure of their acidity and basicity, which are fundamental aspects of reactivity. The influence of substituents on the reactivity of azetidine derivatives has been noted in various studies, and computational models can help rationalize these trends. nih.govacgpubs.org

Application of 2 3 Methylazetidin 3 Yl Oxy Acetic Acid As a Chemical Scaffold and Building Block

Incorporation into Complex Molecular Architectures and Hybrid Systems

The unique topology of 2-[(3-Methylazetidin-3-yl)oxy]acetic acid makes it an attractive component for constructing larger, more complex molecular architectures. The quaternary center on the azetidine (B1206935) ring projects the methyl and oxy-acetic acid groups in distinct vectors, providing a rigid framework that can be used to orient other functional groups in a precise manner. This is particularly advantageous in the design of inhibitors that target specific protein binding pockets.

Chemists can utilize the carboxylic acid functionality for standard peptide coupling reactions with amines, or the azetidine nitrogen for reactions with various electrophiles. This dual reactivity allows the scaffold to be integrated into a wide array of molecular systems, including macrocycles and fused ring systems. For instance, the synthesis of fused, bridged, and spirocyclic ring systems often relies on densely functionalized azetidine cores to generate novel molecular frameworks for drug discovery. nih.govnih.gov

Table 1: Examples of Reactions for Incorporating Azetidine Scaffolds into Complex Molecules

Scaffold Type Reaction for Incorporation Resulting Architecture Key Advantage
Spirocyclic Azetidine Intramolecular cyclization following metalation Fused spirocyclic system Introduces high degree of sp3 character and rigidity. nih.gov
Azetidine-fused 8-membered ring Ring-closing metathesis (RCM) Fused bicyclic system Access to novel and constrained chemical space. nih.gov

Role in the Synthesis of Conformationally Restricted Systems

A key application of the this compound scaffold is in the synthesis of conformationally restricted molecules. The inherent strain of the four-membered azetidine ring significantly limits the rotational freedom of the attached substituents compared to more flexible acyclic linkers. This conformational rigidity is a highly sought-after feature in medicinal chemistry as it can lead to increased binding affinity, improved selectivity for a biological target, and enhanced metabolic stability.

The introduction of azetidine-containing dipeptides has been shown to induce specific secondary structures, such as γ-type reverse turns, which can influence the biological activity of these molecules. nih.gov The rigid nature of the azetidine ring helps to pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a receptor. This principle has been used to develop conformationally constrained analogs of various bioactive compounds, including analogs of phenylalanine, naphthylalanine, and leucine. nih.gov The synthesis of azaspiro[3.3]heptanes, for example, creates conformationally-restricted analogues of 2-substituted piperidines, a common motif in bioactive molecules. rsc.org

Utility in the Preparation of Azetidine-Containing Peptidomimetics and Non-Natural Amino Acid Analogues (focusing on chemical synthesis)

The structure of this compound makes it a direct precursor to novel, non-natural amino acid analogues. Azetidine-2-carboxylic acid and its derivatives are known proline analogues that can introduce significant conformational changes in peptide secondary structures. chemrxiv.orgumich.edunih.gov Similarly, the title compound can be viewed as a constrained analogue of amino acids like serine or aspartic acid, where the azetidine ring replaces a portion of the side chain or backbone.

The synthesis of peptides incorporating this building block can be achieved through established methods. The carboxylic acid can be activated and coupled to the N-terminus of a peptide chain using standard peptide coupling reagents. Alternatively, if the azetidine nitrogen is protected (e.g., with a Boc group), it can be deprotected and subsequently acylated by another amino acid or peptide fragment. The introduction of 3-aminoazetidine subunits has been shown to be a turn-inducing element that greatly improves the efficiency of macrocyclization for small peptides. researchgate.netnih.gov

Table 2: Synthetic Strategies for Azetidine-Containing Peptidomimetics

Synthetic Approach Description Key Reagents Resulting Structure
Solution-Phase Peptide Coupling The carboxylic acid of the azetidine building block is coupled with an amino acid ester. EDC, HOBt, or other coupling agents Dipeptide or larger peptide chain. acs.org
Solid-Phase Peptide Synthesis (SPPS) The azetidine analogue is incorporated into a growing peptide chain on a solid support. Fmoc or Boc protection strategies Linear peptide precursor for macrocyclization. researchgate.netnih.gov

A simple organometallic route has been developed to access unsaturated azetinyl-carboxylic acids, which can be asymmetrically reduced to provide a library of functionalized azetidine carboxylic acids for incorporation into small peptide chains. chemrxiv.orgacs.org

Design and Synthesis of Compound Libraries for Chemical Space Exploration (focusing on the synthetic aspect)

The structural characteristics of this compound make it an ideal scaffold for diversity-oriented synthesis (DOS) and the construction of compound libraries for high-throughput screening. nih.govnih.gov The presence of two distinct points for chemical modification—the carboxylic acid and the azetidine nitrogen—allows for the rapid generation of a large number of analogues from a common core.

A typical synthetic strategy for library production involves a divergent approach. The core scaffold can be attached to a solid support, allowing for parallel synthesis. In one direction, a diverse set of amines can be coupled to the carboxylic acid to generate a library of amides. In another direction, after deprotection of the azetidine nitrogen, a variety of building blocks such as isocyanates, sulfonyl chlorides, acids, and aldehydes can be introduced. nih.govresearchgate.net This approach enables the systematic exploration of the chemical space around the rigid azetidine core, which is particularly useful for developing lead-like molecules targeting the central nervous system (CNS). nih.govnih.gov

The synthesis of a 1976-membered library of spirocyclic azetidines has been described, demonstrating the utility of such scaffolds in generating large and diverse compound collections. nih.govresearchgate.net These libraries are designed to possess favorable physicochemical properties, such as a high fraction of sp3 centers, which is a desirable trait for drug candidates. researchgate.net

Advanced Analytical Methodologies for Structural Characterization and Purity Assessment

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the initial confirmation of a compound's elemental composition. acs.org For 2-[(3-Methylazetidin-3-yl)oxy]acetic acid (C7H13NO3), HRMS provides a highly accurate mass measurement, which can be used to either confirm or refute a proposed molecular formula.

Typically, electrospray ionization (ESI) is employed, which is a soft ionization technique that minimizes fragmentation and preserves the molecular ion. The analysis would be expected to yield a prominent peak for the protonated molecule, [M+H]+. The high resolving power of instruments like time-of-flight (TOF) or Orbitrap mass analyzers allows for the differentiation between ions with very similar nominal masses. acs.org

Table 1: Expected HRMS Data for this compound

ParameterExpected Value
Molecular Formula C7H13NO3
Exact Mass (Monoisotopic) 159.08954
Ionization Mode ESI+
Observed Ion [M+H]+ 160.09737

This data is hypothetical but representative of what would be expected for this compound.

The measured mass of the [M+H]+ ion would be compared to the calculated theoretical mass. A mass accuracy within a few parts per million (ppm) provides strong evidence for the proposed molecular formula of C7H13NO3. acs.org

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise atomic connectivity and three-dimensional structure of organic molecules in solution. ipb.ptnih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is necessary to assign all proton (¹H) and carbon (¹³C) signals of this compound.

¹H NMR: The 1D ¹H NMR spectrum would provide initial information about the different types of protons and their relative numbers. Key expected signals include a singlet for the methyl group, multiplets for the azetidine (B1206935) ring protons, a singlet for the methylene (B1212753) protons of the acetic acid moiety, and a broad singlet for the carboxylic acid proton. Protons on carbons adjacent to the ether oxygen are expected to be shifted downfield (3.4-4.5 ppm). pressbooks.pub

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at the lowest field (typically >170 ppm), while the carbon of the methyl group would be at the highest field. Carbons attached to the oxygen and nitrogen atoms would be in the 50-80 ppm range. pressbooks.publibretexts.org

2D NMR: To unambiguously assign these signals and confirm the connectivity, several 2D NMR experiments would be performed:

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the azetidine ring.

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the methyl group, the azetidine ring, the ether linkage, and the acetic acid moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in assigning the stereochemistry of the molecule. ipb.pt

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C=O -~175
CH2 (acetic acid) ~4.1 (s, 2H)~68
C-O (azetidine) -~75
CH2 (azetidine) ~3.8 (m, 4H)~55
CH3 ~1.5 (s, 3H)~25
COOH >10 (br s, 1H)-

Note: Predicted chemical shifts are in ppm relative to TMS in a suitable deuterated solvent. 's' denotes singlet, 'm' denotes multiplet, and 'br s' denotes broad singlet. These are estimated values based on analogous structures. pressbooks.publibretexts.orgchemicalbook.com

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorptions of the carboxylic acid and ether groups. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. echemi.comorgchemboulder.com A strong, sharp peak corresponding to the carbonyl (C=O) stretch would be observed around 1700-1725 cm⁻¹. echemi.comorgchemboulder.com The C-O stretching of the ether and carboxylic acid would appear in the fingerprint region, typically between 1050 and 1320 cm⁻¹. pressbooks.puborgchemboulder.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch would give a strong signal. The C-H and C-C bond vibrations of the azetidine ring and methyl group would also be observable.

Table 3: Key Expected IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic Acid O-H stretch2500-3300Broad, Strong
Carboxylic Acid C=O stretch1700-1725Strong, Sharp
Ether & Carboxylic Acid C-O stretch1050-1320Moderate
Alkyl C-H stretch2850-3000Moderate-Strong

Data is based on characteristic vibrational frequencies for these functional groups. echemi.comorgchemboulder.comyoutube.com

X-Ray Crystallography for Absolute Stereochemistry and Solid-State Conformation Determination

For chiral molecules that can be crystallized, single-crystal X-ray crystallography is the definitive method for determining the absolute stereochemistry and observing the precise three-dimensional arrangement of atoms in the solid state. If this compound can be grown as a suitable single crystal, this technique would provide unequivocal proof of its atomic connectivity and spatial arrangement. nih.gov

Chromatographic Techniques (e.g., HPLC, GC) for Purity Analysis and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity of a compound and, for chiral molecules, determining the enantiomeric excess (e.e.).

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment. A reversed-phase HPLC method would likely be developed using a C18 column with a mobile phase consisting of a mixture of water (with an acid modifier like formic or acetic acid) and an organic solvent (like acetonitrile (B52724) or methanol). A UV detector would be suitable for detection, although a charged aerosol detector (CAD) or mass spectrometer (MS) could also be employed for compounds lacking a strong chromophore. The purity is determined by the area percentage of the main peak relative to any impurity peaks. acs.org

For determining the enantiomeric excess, chiral HPLC is the method of choice. This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers of the compound, resulting in two separate peaks. The e.e. is then calculated from the relative areas of these two peaks. researchgate.net

Gas Chromatography (GC): GC can also be used for purity analysis, particularly if the compound is volatile or can be made volatile through derivatization (e.g., by silylating the carboxylic acid). researchgate.netthermofisher.com Chiral GC, using a capillary column coated with a chiral stationary phase (often a cyclodextrin (B1172386) derivative), is a highly effective method for separating enantiomers and determining e.e. with high resolution. gcms.czchromatographyonline.comuni-muenchen.de The choice between HPLC and GC would depend on the compound's thermal stability and volatility.

Table 4: Summary of Chromatographic Methods and Their Applications

TechniqueStationary PhaseTypical ApplicationInformation Obtained
Reversed-Phase HPLC C18Purity AnalysisChemical purity (%)
Chiral HPLC Chiral Stationary Phase (e.g., polysaccharide-based)Enantiomeric ExcessEnantiomeric ratio, e.e. (%)
Gas Chromatography (GC) Non-polar (e.g., DB-5)Purity AnalysisChemical purity (%)
Chiral GC Chiral Stationary Phase (e.g., cyclodextrin-based)Enantiomeric ExcessEnantiomeric ratio, e.e. (%)

Future Directions and Emerging Research Opportunities

Development of More Efficient and Sustainable Synthetic Routes

Traditional methods for constructing the azetidine (B1206935) core often involve multi-step sequences that can be inefficient and generate significant chemical waste. The future of synthesizing compounds like 2-[(3-Methylazetidin-3-yl)oxy]acetic acid lies in the adoption of green and sustainable chemistry principles.

A primary area of focus is the development of continuous flow synthesis . This technology offers numerous advantages over conventional batch processing, including enhanced safety, improved reaction control, and greater scalability. mtak.huspringerprofessional.de For the synthesis of heterocyclic scaffolds, flow chemistry allows for the safe handling of hazardous reagents and precise control over reaction conditions, which is crucial when dealing with strained ring systems like azetidines. mtak.hu The implementation of telescoped or sequential flow processes, where multiple reaction steps are performed in a continuous sequence without isolating intermediates, can significantly improve efficiency and reduce waste. uc.pt Applying this to the synthesis of 3-substituted azetidines could streamline the production of the core structure of the target molecule. figshare.com

Another key aspect of sustainable synthesis is atom economy . Future synthetic routes will aim to maximize the incorporation of all starting materials into the final product. Strategies such as catalytic C-H amination, which avoids the need for pre-functionalized substrates, are gaining prominence. rsc.org Palladium-catalyzed intramolecular amination of unactivated C-H bonds, for instance, provides a direct route to azetidine rings. rsc.org The development of novel catalytic systems that are both highly efficient and environmentally benign will be crucial.

The table below summarizes key sustainable approaches and their potential impact on the synthesis of azetidine derivatives.

Sustainable ApproachKey AdvantagesRelevance to this compound
Continuous Flow Chemistry Enhanced safety, scalability, process control, reduced wasteEnables safer handling of strained intermediates and allows for efficient multi-step synthesis of the 3-methylazetidine core. mtak.hufigshare.com
Atom-Economical Reactions Maximizes raw material utilization, minimizes byproductsC-H amination and cycloaddition reactions offer direct routes to the azetidine ring, improving overall efficiency. rsc.orgnih.gov
Green Solvents & Catalysts Reduced environmental impact, improved safetyUse of recyclable catalysts and benign solvents minimizes the ecological footprint of the synthesis.

Exploration of Photocatalytic and Electrocatalytic Approaches for Azetidine Functionalization

Recent advancements in photocatalysis and electrocatalysis are opening new avenues for the synthesis and functionalization of N-heterocycles. These methods utilize light or electricity as "reagents," offering mild, selective, and sustainable alternatives to traditional chemical methods. semanticscholar.orgfrontiersin.org

Visible-light photocatalysis has emerged as a powerful tool for constructing azetidine rings. springernature.com The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, can be mediated by visible light to produce functionalized azetidines under mild conditions. researchgate.netnih.govresearchgate.netspringernature.com This approach is atom-economical and can be used to generate complex azetidine scaffolds. springernature.com Furthermore, photocatalytic strategies based on radical strain-release of highly strained precursors like azabicyclo[1.1.0]butanes are being developed to access densely functionalized azetidines. unipd.itchemrxiv.org These methods could be adapted to introduce the methyl and oxyacetic acid groups onto the azetidine core with high precision.

Electrocatalysis provides another green and efficient platform for synthesizing azetidines. researchgate.netrsc.orgacs.org Electrochemical methods can drive intramolecular hydroamination of allylic sulfonamides to form the azetidine ring. organic-chemistry.org This approach, which merges cobalt catalysis with electricity, allows for the regioselective generation of key intermediates. organic-chemistry.org Electrosynthesis avoids the need for harsh chemical oxidants or reductants, aligning with the principles of green chemistry. semanticscholar.orgrsc.orgnih.gov The application of these techniques could facilitate the key cyclization step in the synthesis of the 3-methylazetidine core.

The following table highlights key features of these modern synthetic methods.

MethodEnergy SourceKey TransformationsPotential Application for Azetidine Synthesis
Photocatalysis Visible Light[2+2] Cycloadditions (aza Paternò-Büchi), Radical Strain-Release, C-H FunctionalizationDirect, atom-economical construction of the azetidine ring and subsequent functionalization. nih.govnih.govchemrxiv.org
Electrocatalysis ElectricityIntramolecular C-H Aminations, CyclizationsGreen and efficient formation of the azetidine ring from linear precursors without harsh reagents. frontiersin.orgorganic-chemistry.org

Bio-Inspired Synthesis and Enzymatic Transformations of Azetidine Derivatives

Nature provides a rich source of inspiration for the development of novel and highly selective synthetic methods. Bio-inspired synthesis and the use of enzymatic transformations are poised to play a significant role in producing complex azetidine derivatives, particularly those with specific stereochemistry, such as the chiral center in this compound.

A groundbreaking area of research is the use of engineered enzymes for azetidine synthesis. Laboratory-evolved variants of cytochrome P450 have been shown to act as "carbene transferases," catalyzing the enantioselective one-carbon ring expansion of aziridines to form chiral azetidines. chemrxiv.orgchemrxiv.orgnih.govnih.govacs.orgresearchgate.net This biocatalytic approach offers unparalleled stereocontrol, achieving high enantiomeric ratios (e.g., 99:1 er) for the researchgate.netchemrxiv.org-Stevens rearrangement. chemrxiv.orgnih.gov Such a method could provide a direct route to enantiopure 3-methylazetidine precursors, which are challenging to synthesize using traditional chemical methods. These evolvable biocatalysts can promote transformations that are difficult to achieve with conventional catalysts. nih.govacs.org

The development of these "azetidine synthases" through directed evolution highlights the potential to create bespoke enzymes for the synthesis of specific, highly valuable chiral building blocks. chemrxiv.org This approach not only provides access to enantiomerically pure compounds but also operates under mild, aqueous conditions, further enhancing its sustainability.

Biocatalytic MethodEnzyme ClassKey ReactionSignificance for Chiral Azetidines
Enzymatic Ring Expansion Engineered Cytochrome P450Enantioselective researchgate.netchemrxiv.org-Stevens RearrangementProvides a direct route to enantiopure 3-substituted azetidines with exceptional stereocontrol. chemrxiv.orgnih.gov
Directed Evolution VariousTailored enzyme designEnables the creation of specific biocatalysts for the synthesis of complex azetidine scaffolds. nih.gov

Advanced Computational Design of Novel Azetidine-Based Scaffolds for Targeted Chemical Research

As the complexity of chemical research grows, the ability to design molecules with specific properties becomes increasingly important. Advanced computational methods, including in silico design and molecular docking, are becoming indispensable tools for developing novel azetidine-based scaffolds for targeted applications. nih.govresearchgate.net

Computational screening of virtual libraries of azetidine derivatives can accelerate the discovery of new compounds with desired physicochemical and biological properties. nih.gov By modeling properties such as solubility, permeability, and metabolic stability, researchers can pre-optimize scaffolds before committing to synthetic efforts. nih.gov This is particularly valuable for designing libraries of compounds for specific applications, such as central nervous system (CNS) drug discovery, where blood-brain barrier penetration is critical. researchgate.net

Molecular docking studies can predict the binding interactions between azetidine derivatives and biological targets, guiding the design of more potent and selective molecules. proquest.comproquest.comjmpas.com For a molecule like this compound, computational tools can be used to explore how modifications to the azetidine ring or the acetic acid side chain affect its interaction with a hypothetical target. This rational design approach minimizes the trial-and-error nature of traditional chemical synthesis and leads to the more rapid development of functional molecules.

The integration of computational design with automated synthesis and high-throughput screening represents a powerful paradigm for future chemical research, enabling the rapid exploration of the chemical space around the azetidine scaffold.

Computational ToolApplicationResearch Goal
In Silico Property Prediction ADME (Absorption, Distribution, Metabolism, Excretion) profiling of virtual compoundsDesign of azetidine-based libraries with favorable drug-like properties. nih.gov
Molecular Docking Simulating ligand-protein interactionsRational design of azetidines with high affinity and selectivity for specific biological targets. proquest.com
QSAR Modeling Relating chemical structure to activityPredicting the activity of novel azetidine derivatives and guiding lead optimization.

Q & A

Basic: What safety protocols are critical when handling 2-[(3-Methylazetidin-3-yl)oxy]acetic acid in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., P95 masks) is advised if dust or aerosols form during handling .
  • Ventilation: Use fume hoods to minimize inhalation risks, especially given its classification as a respiratory irritant (H335) .
  • Spill Management: Avoid dust generation during cleanup. Collect spills using non-sparking tools and dispose of contaminated materials as hazardous waste .

Basic: What are the recommended storage conditions for maintaining compound stability?

Answer:

  • Store at 2–8°C in a dry, airtight container to prevent degradation.
  • Separate from incompatible materials (e.g., strong acids/oxidizers) to avoid hazardous reactions .
  • Monitor storage conditions regularly, as stability data under varying temperatures or humidity are currently unavailable .

Advanced: How can synthetic routes for this compound derivatives be optimized?

Answer:

  • Scaffold Design: Analogous compounds (e.g., [(3-aryl-1,2-benzisoxazol-6-yl)oxy]acetic acids) show that electron-withdrawing substituents (e.g., halogens at the 7-position) enhance bioactivity. Apply QSAR modeling to prioritize substituents .
  • Reaction Conditions: Use coupling agents like EDCI/HOBt for esterification steps. Monitor reaction progress via TLC or HPLC to optimize yields and minimize side products .

Advanced: How should researchers address gaps in physicochemical data (e.g., solubility, melting point)?

Answer:

  • Solubility: Perform a tiered solubility screen in solvents (water, DMSO, ethanol) using gravimetric or UV-Vis methods.
  • Melting Point: Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen .
  • Hygroscopicity: Conduct dynamic vapor sorption (DVS) studies to assess moisture absorption under varying humidity .

Advanced: What analytical methods validate the purity and structural integrity of this compound?

Answer:

  • Purity: HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Aim for ≥95% purity .
  • Structural Confirmation:
    • NMR: Compare 1H^1H- and 13C^{13}C-NMR spectra with computational predictions (e.g., DFT).
    • HRMS: Validate molecular ion peaks (e.g., [M+H]+^+) using electrospray ionization .

Basic: What toxicological risks are associated with this compound?

Answer:

  • Acute Toxicity: Classified as Category 4 (H302: harmful if swallowed) and Category 2 skin/eye irritant (H315, H319).
  • Carcinogenicity: No IARC or NTP classification, but components ≥0.1% may pose risks .
  • Mitigation: Conduct Ames tests for mutagenicity and in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) during early-stage toxicity profiling .

Advanced: How can degradation pathways be investigated under stressed storage conditions?

Answer:

  • Forced Degradation: Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions. Monitor degradation via LC-MS to identify products (e.g., hydrolyzed derivatives or oxides) .
  • Kinetic Stability: Use Arrhenius plots to extrapolate shelf-life from accelerated stability data (25°C/60% RH vs. 40°C/75% RH) .

Advanced: How to resolve contradictions in reactivity data across studies?

Answer:

  • Cross-Validation: Replicate experiments using standardized conditions (e.g., inert atmosphere for air-sensitive reactions).
  • Computational Modeling: Compare experimental results with DFT-calculated reaction pathways (e.g., Gibbs free energy barriers for hydrolysis) .
  • Collaborative Studies: Share raw data (e.g., NMR spectra, chromatograms) via platforms like Zenodo for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.